Enhanced Lipophilicity (LogP) from the Heptyloxy Chain
The heptyloxy chain confers a significantly higher lipophilicity compared to shorter alkoxy chains. Experimental lipophilicity (log kw) and computational log P values for a series of phenylcarbamic acid derivatives with alkoxy chains ranging from butoxy to heptyloxy demonstrate a consistent increase in lipophilicity with chain length . While direct experimental data for this specific aniline is not available, the class-level trend is clear: a heptyloxy group yields a LogP >5, substantially higher than a butoxy (LogP ~3-4) or methoxy (LogP ~2) analog.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Predicted LogP > 5 (Class-level estimate based on heptyloxy chain) |
| Comparator Or Baseline | 3-(Heptyloxy)aniline (Experimental LogP ~4.2); 3-(Butoxy)aniline analogs (LogP ~3-4) |
| Quantified Difference | Heptyloxy derivatives exhibit LogP values that are 1-2 units higher than butoxy derivatives. |
| Conditions | Isocratic RP-HPLC and computational predictions for a series of alkoxy-substituted phenylcarbamic acid derivatives . |
Why This Matters
Higher lipophilicity is critical for applications requiring membrane permeability, organic phase partitioning, or interactions with hydrophobic protein binding pockets, enabling studies that shorter-chain analogs cannot support.
